伪鳗孢素 A

描述

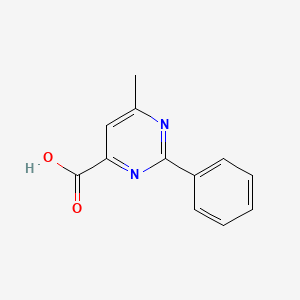

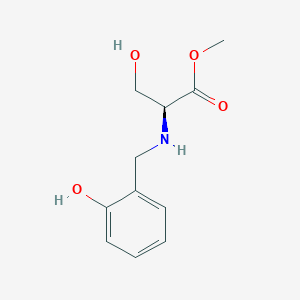

Pseudoanguillosporin A is a chemical compound with the formula C17H26O3 and a molecular weight of 278.4 . It is isolated from Strobilurus sp., a type of fungus . This compound has antifungal properties and acts as a respiration inhibitor . It inhibits mitochondrial respiration in fungi by binding at the Q0-centre on cytochrome b and blocking the electron transfer between cytochrome b and cytochrome c1 .

Molecular Structure Analysis

Pseudoanguillosporin A has a molecular formula of C17H26O3 . It contains 47 bonds in total, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

Pseudoanguillosporin A is a light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C .科学研究应用

发现和分离

伪鳗孢素 A 连同伪鳗孢素 B 一起被鉴定为从内生真菌伪鳗孢菌属分离得到的一种新的异色满化合物。这些化合物通过各种光谱方法确定具有独特的结构和构型。它们的发现扩展了天然存在的异色满及其衍生物的知识 (Kock 等,2009)。

抗菌活性

研究表明,this compound 表现出显着的抗菌特性。在一项研究中,它显示出广泛的抗菌活性,表明其作为开发新型抗菌剂的来源的潜力。这种对各种微生物的广谱活性突出了其在科学研究中的重要性,尤其是在抗生素耐药性日益严重的背景下 (Kock 等,2009)。

在农用化学品中的应用

该化合物还因其在农业中的作用而受到研究,特别是作为抗植物病原剂。在一项探索海洋宇宙孢菌属与植物病原体稻瘟病菌共培养的研究中,this compound 被鉴定为对各种植物病原体表现出强抗植物病原活性。这一发现表明其在开发植物保护策略和农用化学品中的潜在应用 (Oppong-Danquah 等,2022)。

作用机制

安全和危害

属性

IUPAC Name |

(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKGJIZUJUBDN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?

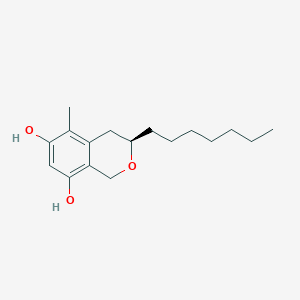

A1: Pseudoanguillosporin A is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]

Q2: What is the known biological activity of Pseudoanguillosporin A?

A2: Pseudoanguillosporin A has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1460956.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)

amine](/img/structure/B1460960.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)

![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)

![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)